

Ecotoxicity assessment of Disperse Red 362 compared to other dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 362*

Cat. No.: *B1176498*

[Get Quote](#)

Ecotoxicity of Disperse Red 362: A Comparative Analysis

A comprehensive review of the environmental impact of **Disperse Red 362** in comparison to other disperse dyes, providing researchers and drug development professionals with essential data for informed decision-making.

Disperse Red 362, a member of the extensive family of disperse dyes, is primarily utilized in the textile industry for coloring synthetic fibers such as polyester.^{[1][2]} Given the widespread use of these dyes, their potential impact on aquatic ecosystems is a significant concern. This guide provides a comparative ecotoxicity assessment of **Disperse Red 362** and other selected disperse dyes, supported by available experimental data and an overview of standardized testing protocols.

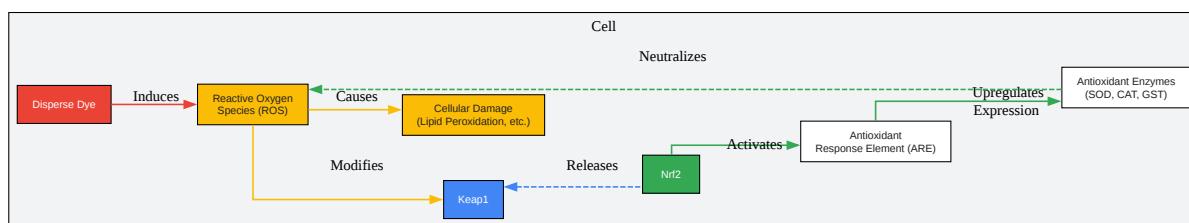
Comparative Ecotoxicity Data

The ecotoxicity of disperse dyes can vary significantly based on their chemical structure. While specific quantitative data for **Disperse Red 362** is limited in publicly available literature, data for other disperse dyes provides a basis for comparison and highlights the general ecotoxicological profile of this class of compounds. The following tables summarize available acute and chronic toxicity data for several disperse dyes across different trophic levels.

Table 1: Acute Ecotoxicity Data for Selected Disperse Dyes

Dye	Test Organism	Endpoint	Duration	Value (mg/L)	Reference
Disperse Orange 29	Scenedesmus subspicatus (Algae)	EC50	72 hours	> 1.6	[3]
Daphnia magna	(Crustacean)	LC50	48 hours	> 1.8	[3]
Disperse Red 1	Daphnia similis (Crustacean)	EC50	48 hours	0.80	[4]
Disperse Red 13	Daphnia similis (Crustacean)	EC50	48 hours	Increased toxicity compared to Disperse Red 1	[5]
Disperse Orange 37	Aquatic Organisms	LC50	-	> 1	[6]

Note: The available data for Disperse Orange 25 indicates an oral LD50 in rats of >2000 mg/kg and in mice of 7350 mg/kg, but specific aquatic toxicity data (LC50/EC50) is not readily available.[6] Safety data for **Disperse Red 362** suggests potential for irritation and harm if swallowed, but does not provide specific ecotoxicity values.[1]

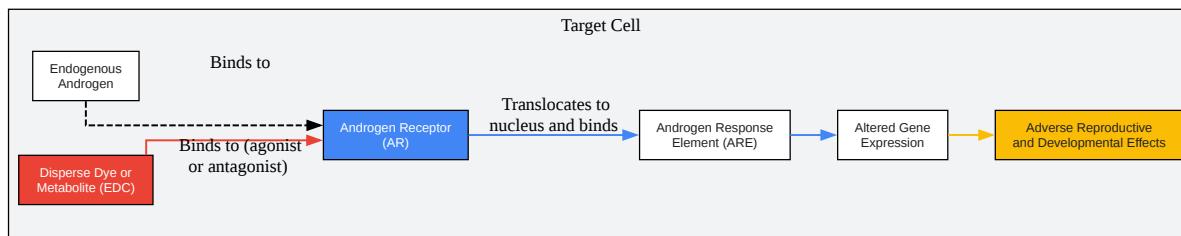

Potential Mechanisms of Ecotoxicity

The toxicity of disperse dyes, many of which are azo dyes, is often linked to two primary mechanisms: oxidative stress and endocrine disruption.

Oxidative Stress

Azo dyes can induce the production of reactive oxygen species (ROS) in aquatic organisms, leading to oxidative stress.[7] This can damage cellular components like lipids, proteins, and DNA. A key signaling pathway involved in the cellular defense against oxidative stress is the

Keap1-Nrf2 pathway. Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. These genes encode for protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)



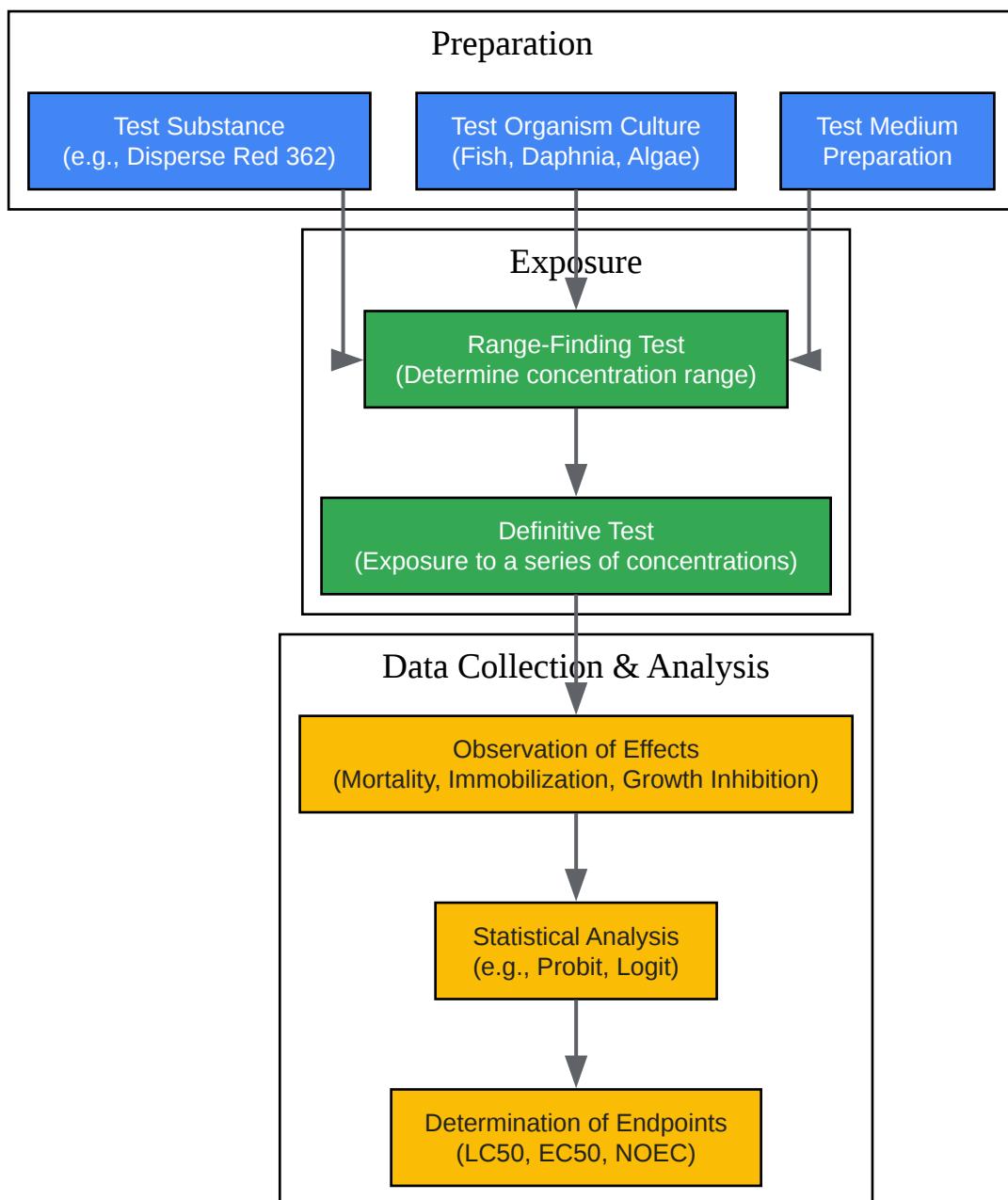
[Click to download full resolution via product page](#)

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress induced by disperse dyes.

Endocrine Disruption

Certain disperse dyes and their degradation products, aromatic amines, have been shown to act as endocrine-disrupting chemicals (EDCs).[\[11\]](#)[\[12\]](#) EDCs can interfere with the normal functioning of hormones in organisms, potentially leading to adverse effects on reproduction, development, and growth.[\[11\]](#)[\[13\]](#)[\[14\]](#) One of the key pathways affected is the androgen receptor signaling pathway. Some chemicals can bind to the androgen receptor, either mimicking or blocking the action of natural androgens, which can lead to reproductive abnormalities in fish and other aquatic organisms.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)


Caption: Simplified diagram of endocrine disruption via the androgen receptor signaling pathway.

Experimental Protocols for Ecotoxicity Assessment

The ecotoxicity data for disperse dyes are typically generated following standardized guidelines to ensure consistency and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

General Experimental Workflow

A typical workflow for assessing the aquatic toxicity of a substance like a disperse dye involves several key stages:

[Click to download full resolution via product page](#)

Caption: General workflow for aquatic ecotoxicity testing of disperse dyes.

Key OECD Guidelines for Aquatic Ecotoxicity Testing:

- OECD 203: Fish, Acute Toxicity Test: This guideline outlines a 96-hour test to determine the concentration of a substance that is lethal to 50% of the test fish (LC50).[\[19\]](#)

- OECD 202: Daphnia sp. Acute Immobilisation Test: This 48-hour test assesses the concentration at which 50% of the daphnids (water fleas) are immobilized (EC50).[5][14][20][21]
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This 72-hour test measures the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50).
- OECD 211: Daphnia magna Reproduction Test: This is a chronic test (21 days) that evaluates the impact of a substance on the reproductive output of Daphnia magna, determining the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[19][22][23]

Conclusion

While specific ecotoxicity data for **Disperse Red 362** remains scarce, the available information on other disperse dyes indicates a potential for environmental risk, particularly to aquatic invertebrates. The primary mechanisms of toxicity for this class of dyes are believed to be oxidative stress and endocrine disruption. The lack of comprehensive data for **Disperse Red 362** highlights a critical knowledge gap and underscores the need for further research to accurately assess its environmental risk profile. Researchers and professionals in drug development should consider the potential for ecotoxicity when working with this and similar compounds and are encouraged to conduct standardized ecotoxicity testing to ensure environmental safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Red 362 [chembk.com]
- 2. Disperse red 362 TDS|Disperse red 362 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 3. canada.ca [canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disperse Orange 37 | 12223-33-5 | Benchchem [benchchem.com]
- 7. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 8. portlandpress.com [portlandpress.com]
- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochemjournal.com [biochemjournal.com]
- 12. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 16. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
- 18. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acute Ic50 values: Topics by Science.gov [science.gov]
- 20. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 21. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 23. Disperse Orange 25 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ecotoxicity assessment of Disperse Red 362 compared to other dyes]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1176498#ecotoxicity-assessment-of-disperse-red-362-compared-to-other-dyes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com